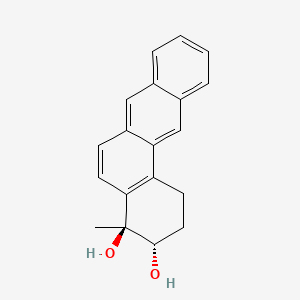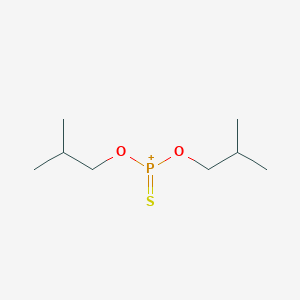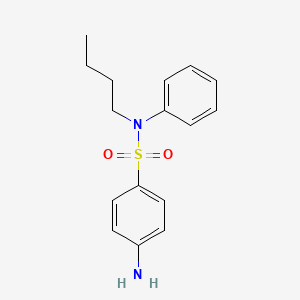![molecular formula C10H14N2O4S B14339838 N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide CAS No. 104060-64-2](/img/structure/B14339838.png)
N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a hydroxyphenyl group, a sulfamoylethyl group, and an acetamide group, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide typically involves the reaction of 2-hydroxyphenylacetic acid with sulfamoylethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amines, alcohols, and various substituted acetamides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the sulfamoylethyl group can participate in covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit specific enzymes or disrupt protein-protein interactions is central to its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Hydroxyphenyl)acetamide: Known for its anti-inflammatory properties and used in the treatment of pain and fever.
N-(4-Hydroxyphenyl)acetamide:
N-(2-Hydroxyphenyl)benzenesulfonamide: Studied for its potential anti-cancer properties and enzyme inhibition activities.
Uniqueness
N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide is unique due to the presence of both a sulfamoylethyl group and an acetamide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
104060-64-2 |
|---|---|
Molekularformel |
C10H14N2O4S |
Molekulargewicht |
258.30 g/mol |
IUPAC-Name |
N-[1-(2-hydroxyphenyl)-2-sulfamoylethyl]acetamide |
InChI |
InChI=1S/C10H14N2O4S/c1-7(13)12-9(6-17(11,15)16)8-4-2-3-5-10(8)14/h2-5,9,14H,6H2,1H3,(H,12,13)(H2,11,15,16) |
InChI-Schlüssel |
GDGGPARMIIEJAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CS(=O)(=O)N)C1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)

![2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene](/img/structure/B14339766.png)










